

In-Depth Technical Guide: Vapor Pressure and Volatility of Decamethylpentasiloxane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Decamethylpentasiloxane**

Cat. No.: **B14308882**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure and volatility data for **Decamethylpentasiloxane** (also known as D5). The information is compiled from various scientific sources and is intended to be a valuable resource for professionals in research, development, and formulation.

Core Physical and Chemical Properties

Decamethylpentasiloxane is a cyclic volatile methylsiloxane (cVMS) with the chemical formula $[(CH_3)_2SiO]_5$.^[1] It is a colorless and odorless liquid that is slightly volatile and finds extensive use in a variety of industrial and consumer products, including as a solvent and an emollient in personal care products.^{[1][2][3]}

Vapor Pressure and Volatility Data

The vapor pressure of a substance is a critical determinant of its volatility and plays a significant role in its environmental fate and potential for inhalation exposure. The following tables summarize the key quantitative data related to the vapor pressure and volatility of **Decamethylpentasiloxane**.

Table 1: Vapor Pressure of **Decamethylpentasiloxane** at Standard Conditions

Temperature (°C)	Vapor Pressure (Pa)	Vapor Pressure (mmHg)	Source(s)
25	20.4 ± 1.1	0.153	[1]
25	33.2	0.249	[4] [5]
25	26.6	0.200	[2] [6]

Table 2: Boiling Point of **Decamethylpentasiloxane** at Various Pressures

Pressure	Boiling Point (°C)	Source(s)
101.325 kPa (760 mmHg)	210	[1] [6]
1.33 kPa (10 mmHg)	90	

Table 3: Temperature-Dependent Vapor Pressure of **Decamethylpentasiloxane**

Data regarding the temperature-dependent vapor pressure of **decamethylpentasiloxane** is crucial for understanding its behavior under varying environmental and processing conditions. A key study by Lei et al. (2010) investigated the vapor pressures of various cyclic and linear polydimethylsiloxane oligomers. While the specific data table is not directly presented here, the study's findings are foundational for predicting the volatility of D5 across a range of temperatures. For detailed data points, consulting the original publication is recommended.

Experimental Protocols for Vapor Pressure Determination

The accurate measurement of vapor pressure is essential for characterizing the physicochemical properties of compounds like **Decamethylpentasiloxane**. Standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) and ASTM International, are employed to ensure data reliability and comparability.

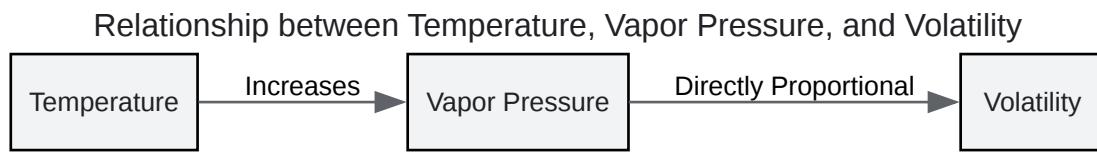
Isoteniscopic Method (ASTM D2879)

The isoteniscope method is a static procedure suitable for measuring the vapor pressure of liquids.[\[5\]](#)

Methodology:

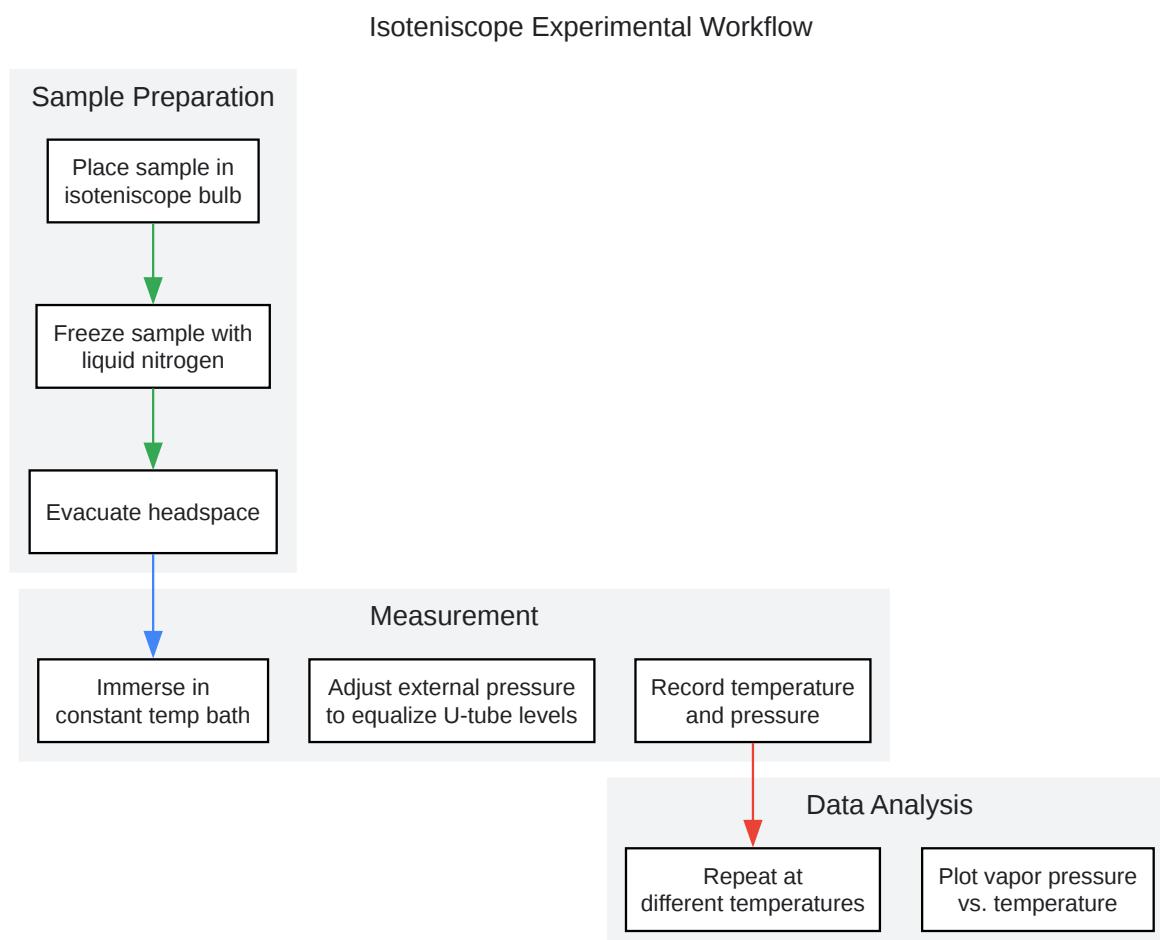
- Sample Preparation: A sample of the liquid is placed in the isoteniscope bulb. Any dissolved gases are removed by repeatedly freezing the sample with liquid nitrogen and evacuating the headspace under vacuum.
- Temperature Equilibration: The isoteniscope is immersed in a constant-temperature bath.
- Pressure Measurement: The external pressure is adjusted until the levels of the liquid in the U-tube manometer of the isoteniscope are equal. At this point, the external pressure equals the vapor pressure of the substance at that temperature. The pressure is measured using a calibrated pressure sensor.
- Data Collection: The procedure is repeated at various temperatures to obtain a vapor pressure curve.

Knudsen Effusion Method (OECD Guideline 104)


The Knudsen effusion method is a dynamic technique particularly useful for determining the low vapor pressures of solids and liquids.[\[1\]](#)

Methodology:

- Sample Placement: A small amount of the substance is placed in a Knudsen cell, which is a small container with a precisely dimensioned small orifice.
- High Vacuum: The cell is placed in a high-vacuum chamber and heated to a constant, known temperature.
- Mass Loss Measurement: In the vacuum, the substance effuses through the orifice. The rate of mass loss is measured over time using a sensitive microbalance.
- Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss using the Knudsen equation, which relates vapor pressure to the rate of effusion, the area of the orifice, the temperature, and the molar mass of the substance.


Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate key relationships and experimental workflows.

[Click to download full resolution via product page](#)

Figure 1: Conceptual relationship between temperature, vapor pressure, and volatility.

[Click to download full resolution via product page](#)

Figure 2: A simplified workflow for vapor pressure determination using the Isotenoscope method.

In conclusion, this guide provides essential vapor pressure and volatility data for **Decamethylpentasiloxane**, along with an overview of the standard experimental methodologies used for their determination. This information is critical for assessing the behavior of this compound in various applications and environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. A View on Siloxanes and Other Silyl Substituted Compounds Isolated from Plants, Fungi, Bacteria and Other Organisms [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclopentasiloxane, decamethyl- [webbook.nist.gov]
- 5. ACP - Physical properties of secondary photochemical aerosol from OH oxidation of a cyclic siloxane [acp.copernicus.org]
- 6. Decamethylcyclopentasiloxane | C₁₀H₃₀O₅Si₅ | CID 10913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Vapor Pressure and Volatility of Decamethylpentasiloxane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14308882#vapor-pressure-and-volatility-data-for-decamethylpentasiloxane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com